Cas no 1797709-55-7 (4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide)
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
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- Inchi: 1S/C16H18N4O2S/c1-11(21)18-13-4-2-12(3-5-13)15(22)19-14-6-8-20(10-14)16-17-7-9-23-16/h2-5,7,9,14H,6,8,10H2,1H3,(H,18,21)(H,19,22)
- InChI Key: KLFMJEXYZOTKMP-UHFFFAOYSA-N
- SMILES: C(NC1CCN(C2=NC=CS2)C1)(=O)C1=CC=C(NC(=O)C)C=C1
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6445-1490-2μmol |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-5μmol |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-10μmol |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-20μmol |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-1mg |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-2mg |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-3mg |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-4mg |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-5mg |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6445-1490-10mg |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
1797709-55-7 | 10mg |
$118.5 | 2023-09-08 |
4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
4-Acetamido-N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]benzamide: A Comprehensive Overview
The compound with CAS No. 1797709-55-7, commonly referred to as 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines an acetamido group, a benzamide moiety, and a thiazole-containing pyrrolidine ring. The integration of these functional groups makes it a promising candidate for drug discovery and material science applications.
4-Acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide exhibits a diverse range of chemical properties due to the presence of multiple functional groups. The benzamide group contributes to its aromaticity and potential for hydrogen bonding, while the thiazole ring introduces sulfur-based reactivity and electronic properties. Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry, particularly in the development of bioactive agents targeting various diseases.
One of the most notable aspects of this compound is its synthetic versatility. Researchers have employed various methodologies to synthesize 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide, including nucleophilic substitution, condensation reactions, and coupling techniques. These methods not only underscore the compound's synthetic accessibility but also pave the way for further modifications to enhance its bioavailability and efficacy.
In terms of biological activity, 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain proteases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored, highlighting its role in modulating cellular signaling pathways.
The pharmacokinetic profile of 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is another area of active research. Preclinical studies indicate that it possesses moderate solubility and permeability, which are critical factors for drug absorption and distribution. However, further optimization is required to improve its bioavailability and reduce potential toxicity.
From a structural standpoint, the compound's thiazole ring plays a pivotal role in stabilizing its conformation through conjugation effects. This stabilization not only enhances its chemical stability but also contributes to its unique electronic properties. Recent computational studies have utilized molecular docking techniques to predict the binding affinities of 4-acetamido-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-y...
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